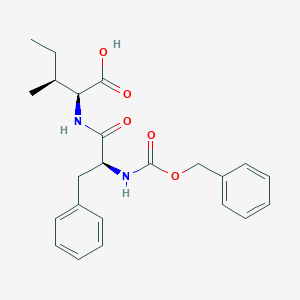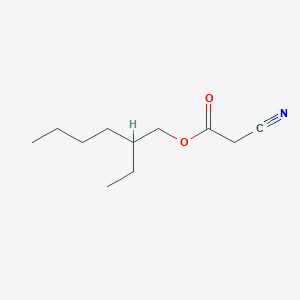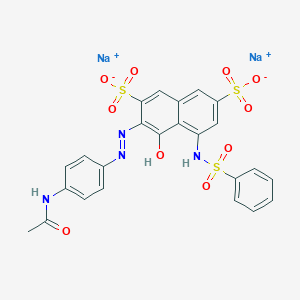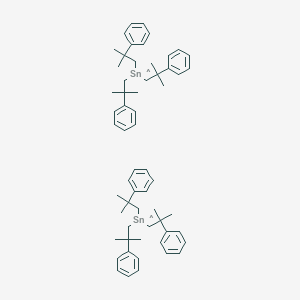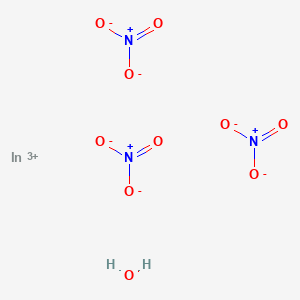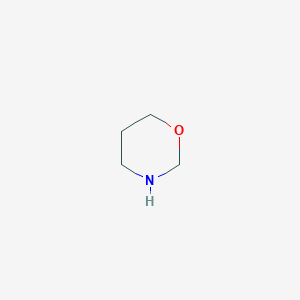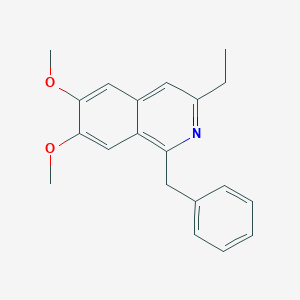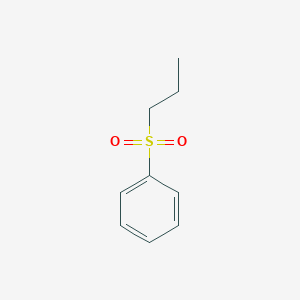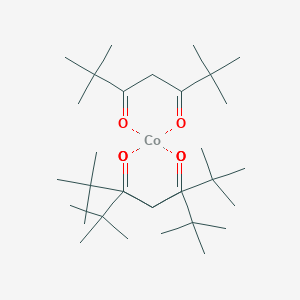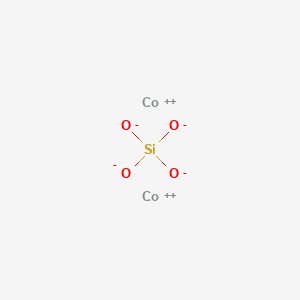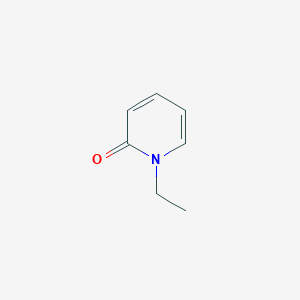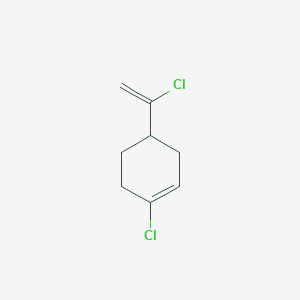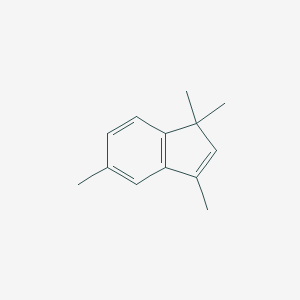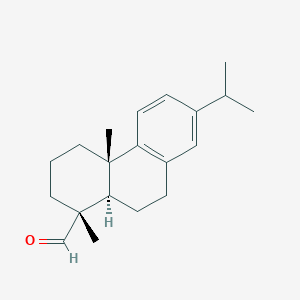
Dehydroabietal
Overview
Description
Dehydroabietal is a tricyclic diterpenoid resin acid . It is a natural product found in various organisms, including Pinus brutia var. eldarica and Cedrus atlantica .
Synthesis Analysis
Dehydroabietic Acid (DHA) derivatives are known for their antiproliferative properties . DHA was initially modified to two key intermediates bearing a C18 methyl ester, a phenol moiety at C12, and an acetyl or formyl group at C13 position .
Molecular Structure Analysis
Dehydroabietal has a molecular formula of C20H28O . Its average mass is 284.436 Da and its monoisotopic mass is 284.214020 Da . The structure of Dehydroabietal is complex, with 3 defined stereocentres .
Chemical Reactions Analysis
While specific chemical reactions involving Dehydroabietal are not detailed in the search results, it’s worth noting that terpenoids like Dehydroabietal are involved in a variety of chemical reactions. These include involvement in growth and development, interaction with other organisms, and stress response .
Physical And Chemical Properties Analysis
Dehydroabietal has a molecular weight of 284.4 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It does not have any hydrogen bond donors .
Scientific Research Applications
Plant Defense and Development
Specific Scientific Field
This research falls under the field of Plant Biology .
Comprehensive and Detailed Summary of the Application
Dehydroabietinal (DA) has been implicated in the activation of systemic acquired resistance in plants. It also plays a role in the transition from the vegetative phase of growth to reproductive development in the crucifer plant Arabidopsis thaliana .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that gene expression studies were conducted, indicating that DA application promotes the accumulation of transcripts of genes involved in Salicylic Acid (SA) biosynthesis and signaling in Arabidopsis .
Thorough Summary of the Results or Outcomes Obtained
The leaves of DA treated plants contained significantly higher levels of SA than leaves of mock-treated plants . This suggests that DA plays a significant role in promoting SA accumulation, which is crucial for plant defense and development .
Anti-Tumor Activities
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
Dehydroabietal has been found in the lateral roots of Aconitum carmichaelii Debx., a plant known for its diverse diterpenoid alkaloids . These compounds, including Dehydroabietal, have been studied for their potential anti-tumor activities .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that systematic evaluation and network pharmacology analysis were conducted to study the anti-tumor activities of these diterpenoid alkaloids .
Thorough Summary of the Results or Outcomes Obtained
The results or outcomes of this research are not specified in the source. However, the study suggests potential anti-tumor activities of Dehydroabietal .
Safety And Hazards
While specific safety and hazard information for Dehydroabietal is not available in the search results, it’s important to note that Dehydroabietic acid (DHA), a related compound, has been found to exert various biological activities such as anti-cancer, anti-aging, antimicrobial, antiulcer, gastroprotective, and cytotoxic activities .
properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCHPWRGSDZKL-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880715 | |
| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroabietal | |
CAS RN |
13601-88-2 | |
| Record name | Dehydroabietal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



